Shi Epoxidation Oxazolidinone Ethyl Catalyst
Overview
Description
The Shi Epoxidation Oxazolidinone Ethyl Catalyst is a specialized organocatalyst used in asymmetric epoxidation reactions. It is known for its ability to facilitate the formation of epoxides from alkenes with high enantioselectivity. The catalyst is derived from a fructose-based ketone and is recognized for its efficiency and alignment with green chemistry principles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the Shi Epoxidation Oxazolidinone Ethyl Catalyst involves the synthesis of a fructose-derived ketone. This process typically includes ketalization and oxidation steps. The ketone is then used in catalytic amounts to generate the active epoxidizing species, a dioxirane, in situ by oxidation with potassium peroxymonosulfate (Oxone) .
Industrial Production Methods
Industrial production of this catalyst focuses on optimizing the synthesis steps to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature and pH, to maximize the efficiency of the ketalization and oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
The Shi Epoxidation Oxazolidinone Ethyl Catalyst primarily undergoes epoxidation reactions. It is used to convert alkenes into epoxides through the formation of a dioxirane intermediate .
Common Reagents and Conditions
The common reagents used in these reactions include potassium peroxymonosulfate (Oxone) as the oxidant and the fructose-derived ketone as the catalyst. The reactions are typically conducted in buffered, biphasic mixtures with phase transfer catalysts. The addition of potassium carbonate (K₂CO₃) can increase the rate of dioxirane formation .
Major Products
The major products formed from these reactions are epoxides, which are valuable intermediates in organic synthesis. The reactions are highly enantioselective, producing epoxides with high enantiomeric excess .
Scientific Research Applications
The Shi Epoxidation Oxazolidinone Ethyl Catalyst has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of the Shi Epoxidation Oxazolidinone Ethyl Catalyst involves the formation of a dioxirane intermediate. The fructose-derived ketone is oxidized by potassium peroxymonosulfate (Oxone) to form the dioxirane, which is a powerful epoxidizing agent. The dioxirane then reacts with the alkene to form the epoxide. The stereocenters in the ketone catalyst are close to the reacting center, ensuring high enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
- Jacobsen-Katsuki Epoxidation Catalyst
- Sharpless Epoxidation Catalyst
- Prilezhaev Reaction Catalyst
Uniqueness
The Shi Epoxidation Oxazolidinone Ethyl Catalyst is unique due to its high enantioselectivity and efficiency in epoxidation reactions. It is derived from a renewable resource (fructose) and aligns with green chemistry principles, making it a more sustainable option compared to other epoxidation catalysts .
Properties
IUPAC Name |
(3'aR,5S,7'aR)-3-(4-ethylphenyl)-2',2'-dimethylspiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-4-11-5-7-12(8-6-11)19-10-18(25-16(19)21)15(20)14-13(9-22-18)23-17(2,3)24-14/h5-8,13-14H,4,9-10H2,1-3H3/t13-,14-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYFZOSQSKQBNR-LBTNJELSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468245 | |
Record name | Shi Epoxidation Oxazolidinone Ethyl Catalyst | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879880-79-2 | |
Record name | Shi Epoxidation Oxazolidinone Ethyl Catalyst | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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